

# 4-Chloro-2-hydroxybenzaldehyde Material Safety Data Sheet (MSDS)

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## Compound of Interest

Compound Name: 4-Chloro-2-hydroxybenzaldehyde

Cat. No.: B058158

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## An In-Depth Technical Guide to 4-Chloro-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data, physicochemical properties, and synthetic protocols related to **4-Chloro-2-hydroxybenzaldehyde**. The information is intended for professionals in research and development, particularly those in the fields of chemistry and drug discovery.

## Chemical Identity and Physicochemical Properties

**4-Chloro-2-hydroxybenzaldehyde**, also known as 4-chlorosalicylaldehyde, is an aromatic aldehyde with the chemical formula  $C_7H_5ClO_2$ .<sup>[1][2]</sup> It serves as a key intermediate in various organic syntheses.<sup>[1]</sup>

Table 1: Physicochemical Data of **4-Chloro-2-hydroxybenzaldehyde**

Property	Value	Source
CAS Number	2420-26-0	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	156.57 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Off-White to Pale Brown Solid	<a href="#">[3]</a>
Melting Point	45.0 to 49.0 °C	<a href="#">[3]</a>
Boiling Point (Predicted)	229.1 ± 20.0 °C	<a href="#">[3]</a>
Density (Predicted)	1.404 ± 0.06 g/cm <sup>3</sup>	<a href="#">[3]</a>
pKa (Predicted)	7.21 ± 0.10	<a href="#">[3]</a>
Solubility	Chloroform (Sparingly), Methanol (Slightly)	<a href="#">[3]</a>

## Safety and Hazard Information

**4-Chloro-2-hydroxybenzaldehyde** is classified as a hazardous substance. The following table summarizes its hazard classifications and associated precautionary statements.

Table 2: Hazard Identification and Precautionary Statements

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement	Precautionary Statements
Skin Irritation (Category 2)	GHS07	Warning	H315: Causes skin irritation	P264, P280, P302+P352, P332+P313, P362+P364
Serious Eye Irritation (Category 2A)	GHS07	Warning	H319: Causes serious eye irritation	P264, P280, P305+P351+P338, P337+P313
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation	GHS07	Warning	H335: May cause respiratory irritation	P261, P271, P304+P340, P312, P403+P233, P405, P501
Acute toxicity, Oral (for related compound 4-Chlorobenzaldehyde)	GHS07	Warning	H302: Harmful if swallowed	P264, P270, P301+P312, P501

Note: Quantitative toxicity data (e.g., LD50) for **4-Chloro-2-hydroxybenzaldehyde** is not readily available. The LD50 Oral - Rat for the related compound 4-Chlorobenzaldehyde is 1575 mg/kg.[4] Handle **4-Chloro-2-hydroxybenzaldehyde** with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated area.[5]

## Experimental Protocols

### Synthesis of 4-Chloro-2-hydroxybenzaldehyde from 3-Chlorophenol

This protocol describes the synthesis of **4-Chloro-2-hydroxybenzaldehyde** from 3-chlorophenol and paraformaldehyde.[3]

## Materials:

- 3-chlorophenol
- Anhydrous  $\text{MgCl}_2$
- Triethylamine
- Anhydrous acetone
- Paraformaldehyde
- 10% Hydrochloric acid solution
- Ethyl acetate
- Anhydrous sodium sulfate

## Procedure:

- To a 1L three-necked round-bottomed flask, add 3-chlorophenol (33.6 g, 0.3 mol), anhydrous  $\text{MgCl}_2$  (85.7 g, 0.9 mol), triethylamine (75.9 g, 0.75 mol), and anhydrous acetone (340 mL).
- Stir the resulting solution at 25 °C for 30 minutes.
- Add paraformaldehyde (45 g, 1.5 mol) to the solution.
- Heat the reaction mixture to reflux for 5 hours under a nitrogen atmosphere.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed.
- Once the reaction is complete, evaporate the acetone under reduced pressure.
- Acidify the residue to a pH of 3 with a 10% hydrochloric acid solution.
- Extract the product with ethyl acetate (3 x 150 mL).
- Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

- Concentrate the solution under reduced pressure to yield a brownish-red oil (18.1 g, 43.1% yield). This crude product can be used in subsequent reactions without further purification.[3]

## Purification by Recrystallization

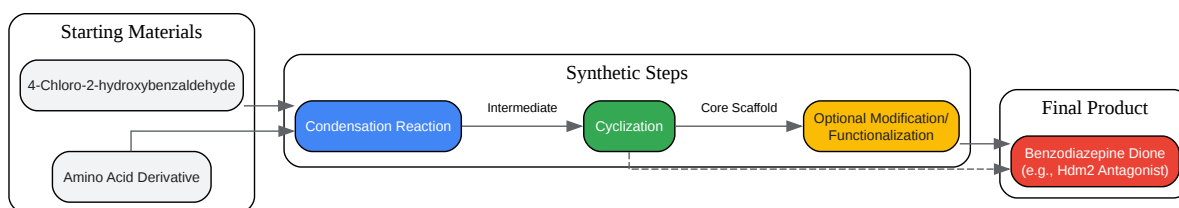
While the crude oil can be used directly, for applications requiring higher purity, the solid product can be purified by recrystallization. A general method for halogenated salicylaldehydes involves dissolving the crude solid in anhydrous ethanol and then adding deionized water to precipitate the purified product.[6] The crystals can then be collected by filtration.[6]

## Applications in Organic Synthesis

**4-Chloro-2-hydroxybenzaldehyde** is a valuable intermediate in the synthesis of various pharmaceutical compounds, notably benzodiazepine diones which act as Hdm2 antagonists, and hydroxy-dimethyl-oxo-cyclohexenyl-dimethyl-tetrahydro-xanthenone, an oral neuropeptide Y5 receptor antagonist.[3]

## Synthetic Workflow: Synthesis of Benzodiazepine Diones

The following diagram illustrates a generalized workflow for the synthesis of a benzodiazepine dione, a class of compounds for which **4-Chloro-2-hydroxybenzaldehyde** is a key precursor. This process typically involves a multi-step synthesis.



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